Flavonoles

Flavonols are a subclass of flavonoids, which are widely distributed in plants and have significant bioactive properties. These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Structurally, flavonols feature a 15-carbon C-ring attached to the B-ring of the basic flavonoid structure, typically found at position 3. Common examples include quercetin, kaempferol, and myricetin.

Flavonols are known for their strong antioxidant properties due to their hydroxyl groups, which can donate electrons and neutralize free radicals. They play a crucial role in plant defense mechanisms against environmental stressors such as ultraviolet radiation and pathogens. Additionally, they have been studied for potential health benefits, including cardiovascular protection and immune support.

In the food industry, flavonols are used to enhance the nutritional profile of beverages and supplements. Their use is also encouraged in cosmetics due to their skin-protective properties. However, the exact mechanisms of these effects and their practical applications vary depending on the specific type and concentration of flavonols present.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

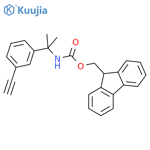

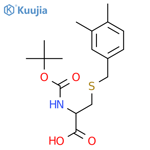

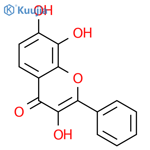

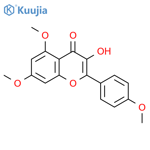

|

7,3-Dihydroxyflavone | 492-00-2 | C15H10O4 |

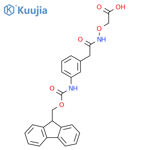

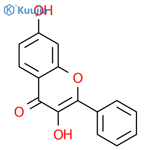

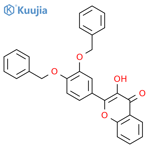

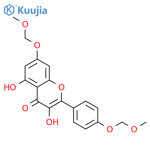

|

3’,7-Di-O-methyl Quercetin | 552-54-5 | C17H14O7 |

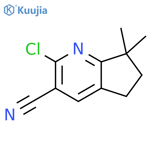

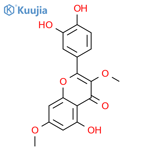

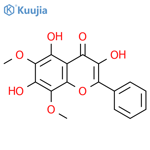

|

eupatin | 19587-65-6 | C18H16O8 |

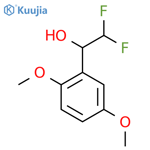

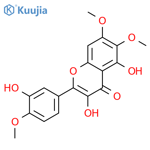

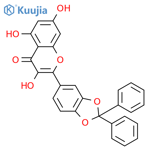

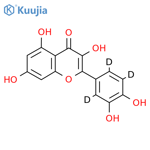

|

7,8,3’-Trihydroxyflavone | 137502-84-2 | C15H10O5 |

|

4H-1-Benzopyran-4-one, 2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy- | 307521-00-2 | C29H22O5 |

|

4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-6,8-dimethoxy-2-phenyl- | 33183-51-6 | C17H14O7 |

|

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one | 357194-03-7 | C28H18O7 |

|

Kaempferol 5,7,4'-trimethyl ether | 1098-92-6 | C18H16O6 |

|

Kaempferol Di-O-methoxymethyl Ether | 1329801-99-1 | C19H18O8 |

|

Quercetin-d | 263711-79-1 | C15H10O7 |

Littérature connexe

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Fournisseurs recommandés

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés